2-(Dicyclohexylphosphino)-1-[2-(dicyclohexylphosphino)phenyl]-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dicyclohexylphosphino)-1-[2-(dicyclohexylphosphino)phenyl]-1H-pyrrole is a complex organophosphorus compound It is characterized by the presence of two dicyclohexylphosphino groups attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dicyclohexylphosphino)-1-[2-(dicyclohexylphosphino)phenyl]-1H-pyrrole typically involves the reaction of dicyclohexylphosphine with a suitable pyrrole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the pyrrole ring, allowing for the nucleophilic attack by the phosphine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Dicyclohexylphosphino)-1-[2-(dicyclohexylphosphino)phenyl]-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Bases: Sodium hydride, potassium tert-butoxide.
Solvents: Toluene, dichloromethane.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
2-(Dicyclohexylphosphino)-1-[2-(dicyclohexylphosphino)phenyl]-1H-pyrrole is primarily used in scientific research as a ligand in organometallic chemistry. Its applications include:
Material Science: Used in the synthesis of novel materials with unique properties.
Pharmaceutical Research: Investigated for its potential role in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(Dicyclohexylphosphino)-1-[2-(dicyclohexylphosphino)phenyl]-1H-pyrrole primarily involves its role as a ligand. It coordinates with metal centers, forming stable complexes that facilitate various catalytic reactions. The dicyclohexylphosphino groups provide steric and electronic properties that enhance the reactivity and selectivity of the metal center in these reactions .
Comparison with Similar Compounds
Similar Compounds
2-(Dicyclohexylphosphino)biphenyl: Another organophosphorus compound with similar applications in catalysis.
2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: Known for its use in cross-coupling reactions.
Uniqueness
2-(Dicyclohexylphosphino)-1-[2-(dicyclohexylphosphino)phenyl]-1H-pyrrole is unique due to the presence of the pyrrole ring, which imparts distinct electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in specific catalytic applications where these properties are advantageous.
Properties
Molecular Formula |
C34H51NP2 |
---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
dicyclohexyl-[1-(2-dicyclohexylphosphanylphenyl)pyrrol-2-yl]phosphane |
InChI |
InChI=1S/C34H51NP2/c1-5-16-28(17-6-1)36(29-18-7-2-8-19-29)33-25-14-13-24-32(33)35-27-15-26-34(35)37(30-20-9-3-10-21-30)31-22-11-4-12-23-31/h13-15,24-31H,1-12,16-23H2 |
InChI Key |
QHQBDLWYYCXYDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3N4C=CC=C4P(C5CCCCC5)C6CCCCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.